[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid
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Overview
Description
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid is a chemical compound with a unique structure that includes a hydroxyl group, a phenyl group, and a sulfamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid typically involves the reaction of a suitable precursor with sulfamic acid. One common method involves the reaction of 1-hydroxy-3-phenylpropan-2-ol with sulfamic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-80°C .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The phenyl group can be reduced to form a cyclohexyl group.
Substitution: The sulfamic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted sulfamic acid derivatives.
Scientific Research Applications
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterification and Friedel-Crafts reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: Used in the production of polymers and as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of [(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, altering their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. The sulfamic acid moiety can participate in acid-base reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid: A simpler compound with similar acidic properties but lacking the hydroxyl and phenyl groups.
Phenylpropanolamine: Contains a phenyl and hydroxyl group but lacks the sulfamic acid moiety.
Uniqueness
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl, phenyl, and sulfamic acid groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .
Properties
CAS No. |
477776-36-6 |
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Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid |
InChI |
InChI=1S/C9H13NO4S/c11-7-9(10-15(12,13)14)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,12,13,14)/t9-/m1/s1 |
InChI Key |
PYDLGYVTBXCWGQ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NS(=O)(=O)O |
Origin of Product |
United States |
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